5-(3,4-Dihydroxyphenyl)pyrimidin-4(1H)-one
Description
Structure
3D Structure
Properties
CAS No. |
687623-55-8 |
|---|---|
Molecular Formula |
C10H8N2O3 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
5-(3,4-dihydroxyphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C10H8N2O3/c13-8-2-1-6(3-9(8)14)7-4-11-5-12-10(7)15/h1-5,13-14H,(H,11,12,15) |
InChI Key |
AZZWOYQCSJEVAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CN=CNC2=O)O)O |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation Techniques
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous confirmation of the 5-(3,4-dihydroxyphenyl)pyrimidin-4(1H)-one structure.
In a typical ¹H NMR spectrum of a related compound, such as a 5-substituted pyrimidinone, signals corresponding to the protons on the pyrimidine (B1678525) and phenyl rings would be observed. The chemical shifts (δ) of these protons are influenced by their local electronic environment. For instance, the protons on the dihydroxyphenyl group would appear in the aromatic region of the spectrum, with their specific shifts and coupling constants providing information about their relative positions on the ring. The protons on the pyrimidine ring would also exhibit characteristic signals.
Similarly, ¹³C NMR spectroscopy would reveal the presence of all unique carbon atoms in the molecule. The chemical shifts of the carbon signals would indicate their nature (e.g., aromatic, olefinic, carbonyl), providing further confirmation of the molecular structure.
Table 1: Illustrative ¹H NMR Spectral Data for a Related Pyrimidinone Derivative
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 12.34 | s | 1H | NH |
| 8.13 | s | 1H | Pyrimidine-H |
| 8.03-8.01 | m | 2H | Phenyl-H |
| 7.54-7.50 | m | 2H | Phenyl-H |
| 7.37-7.33 | m | 1H | Phenyl-H |
| 2.52 | s | 3H | CH₃ |
Note: This data is for 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one and is provided for illustrative purposes.
Table 2: Illustrative ¹³C NMR Spectral Data for a Related Pyrimidinone Derivative
| Chemical Shift (δ, ppm) | Assignment |
| 157.99 | C=O |
| 152.24 | Aromatic C |
| 148.88 | Aromatic C |
| 145.93 | Aromatic C |
| 138.29 | Aromatic C |
| 129.11 | Aromatic C |
| 126.62 | Aromatic C |
| 121.36 | Aromatic C |
| 105.74 | Aromatic C |
| 13.37 | CH₃ |
Note: This data is for 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one and is provided for illustrative purposes.
Utilization of Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, techniques such as electrospray ionization (ESI) or electron impact (EI) would be employed to generate molecular ions.
The mass spectrum would exhibit a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.
Furthermore, the fragmentation pattern observed in the mass spectrum offers valuable structural information. The molecule can break apart in a predictable manner, and the masses of the resulting fragment ions can be used to deduce the connectivity of the atoms and the presence of specific substructures within the molecule.
Table 3: Illustrative Mass Spectrometry Data for a Related Pyrimidinone Derivative
| m/z | Ion Type |
| 366.1447 | [M+H]⁺ |
Note: This data is for 5-Benzoyl-1,3,6-trimethyl-4-(4-nitrophenyl)-3,4-dihydropyrimidin-2(1H)-one and is provided for illustrative purposes.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups.
Key absorptions would include:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl groups on the phenyl ring.
N-H stretching: A band in the region of 3100-3500 cm⁻¹ corresponding to the N-H group in the pyrimidinone ring.
C=O stretching: A strong absorption band around 1650-1700 cm⁻¹ indicating the presence of the carbonyl group in the pyrimidinone ring.
C=C and C=N stretching: Bands in the 1450-1650 cm⁻¹ region due to the aromatic and pyrimidine rings.
C-O stretching: Absorptions in the 1000-1300 cm⁻¹ range from the hydroxyl groups.
Table 4: Illustrative IR Spectral Data for a Related Dihydropyrimidinone Derivative
| Frequency (cm⁻¹) | Functional Group Assignment |
| 3225 | N-H Stretching |
| 1678 | C=O Stretching |
| 1636 | C=C Stretching |
Note: This data is for 5-Methoxycarbonyl-4-(4-hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one and is provided for illustrative purposes.
X-ray Crystallography for Solid-State Structural Determination
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the isolation and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the purity of compounds like this compound. A reversed-phase HPLC method, using a C18 column and a suitable mobile phase (e.g., a mixture of water and acetonitrile (B52724) or methanol (B129727) with a modifying agent like formic acid or trifluoroacetic acid), would be developed. The purity of the compound is determined by integrating the peak area of the main component and any impurities detected by a UV detector at an appropriate wavelength.
For the isolation and purification of the compound from a reaction mixture, column chromatography is often employed. The choice of stationary phase (e.g., silica (B1680970) gel) and eluent system is optimized to achieve efficient separation of the desired product from starting materials, byproducts, and other impurities. Thin-Layer Chromatography (TLC) is typically used to monitor the progress of the reaction and to identify the appropriate solvent system for column chromatography.
Computational Chemistry and Theoretical Investigations of 5 3,4 Dihydroxyphenyl Pyrimidin 4 1h One
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.
For 5-(3,4-dihydroxyphenyl)pyrimidin-4(1H)-one, docking studies would involve placing the molecule into the active site of various target proteins. The pyrimidine (B1678525) scaffold is a well-known "privileged structure" in medicinal chemistry, and its derivatives have been shown to interact with a wide range of biological targets, including:
Kinases: Many pyrimidine derivatives are known to be kinase inhibitors.
Proteases: The main protease (Mpro) of viruses like SARS-CoV-2 has been a target for pyrimidine-based compounds. nih.gov
Adenosine (B11128) Receptors: Dihydropyrimidinone scaffolds have been identified as antagonists for adenosine receptors. nih.gov
HIV-1 Reverse Transcriptase: The dihydroxyphenyl moiety is present in inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H. nih.gov
The results of a docking simulation are typically evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). The simulation also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes and Binding Dynamics
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer a dynamic view of the system over time. mdpi.com MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and stability of both the ligand and the protein. nih.gov
In the context of this compound, an MD simulation would typically follow a docking study. The docked ligand-protein complex would be placed in a simulated physiological environment (water, ions) to observe its behavior. mdpi.com Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose over the simulation time.
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein upon ligand binding.
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds that anchor the ligand in the active site.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and accelerating drug discovery.
To build a QSAR model for derivatives of this compound, a dataset of structurally similar compounds with measured biological activity (e.g., IC₅₀ values) would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), or lipophilic (e.g., LogP).
Statistical methods, such as multiple linear regression (MLR), are then used to build an equation that correlates the descriptors with the observed activity. A robust QSAR model would allow researchers to predict the activity of novel derivatives of this compound based solely on their computed molecular descriptors.
Computational Prediction of Molecular Stability and Reactivity Descriptors
Computational chemistry provides a powerful lens for understanding the intrinsic electronic properties of molecules, offering insights into their stability and reactivity without the need for empirical observation. Through methods like Density Functional Theory (DFT), a range of quantum chemical descriptors can be calculated for this compound. These descriptors arise from the analysis of the molecule's electronic structure, particularly the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of the HOMO and LUMO, and the gap between them, are fundamental indicators of a molecule's chemical behavior. A smaller HOMO-LUMO gap generally suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. Conversely, a larger gap is indicative of greater stability. hakon-art.com The distribution of these orbitals also reveals likely sites for electrophilic and nucleophilic attack. For pyrimidine derivatives, the HOMO is often distributed over the more electron-rich portions of the molecule, while the LUMO is localized on the electron-deficient areas. nih.gov
From the HOMO and LUMO energies, several key reactivity descriptors can be derived, providing a more nuanced picture of the molecule's potential interactions. These include ionization potential, electron affinity, electronegativity, chemical hardness and softness, and the electrophilicity index. Each of these parameters offers a quantitative measure of different aspects of the molecule's electronic character and its propensity to donate or accept electrons. hakon-art.com
Below are data tables that outline these key molecular stability and reactivity descriptors, along with their significance in the context of computational chemistry. While specific, experimentally verified values for this compound are not available in the cited literature, this framework is standard for such computational investigations.
In Vitro Mechanistic Studies of Biological Activities of 5 3,4 Dihydroxyphenyl Pyrimidin 4 1h One
Antioxidant Activity and Molecular Mechanisms
The antioxidant properties of phenolic compounds, including 5-(3,4-dihydroxyphenyl)pyrimidin-4(1H)-one, are attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. This activity is crucial in mitigating oxidative stress, a condition linked to various diseases. The specific mechanisms and efficacy of this compound are detailed below.
Free Radical Scavenging Pathways (Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), Sequential Proton Loss Electron Transfer (SPLET))
The scavenging of free radicals by phenolic antioxidants like this compound generally occurs through three primary mechanisms: Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.govmdpi.com
In the HAT mechanism, the antioxidant directly donates a hydrogen atom to a free radical, thereby neutralizing it. mdpi.comresearchgate.net This process is primarily governed by the bond dissociation enthalpy (BDE) of the phenolic hydroxyl group; a lower BDE facilitates easier hydrogen donation. nih.govnih.gov
The SET-PT mechanism involves two steps. First, the antioxidant transfers a single electron to the free radical, forming a radical cation. Subsequently, this radical cation loses a proton to become a stable molecule. nih.govmdpi.com The efficiency of this pathway is determined by the ionization potential (IP) and proton dissociation enthalpy (PDE). nih.gov
The SPLET mechanism is also a two-step process. Initially, the antioxidant loses a proton to form a phenoxide anion. This anion then donates an electron to the free radical. nih.gov This pathway is influenced by the proton affinity (PA) and electron transfer enthalpy (ETE). nih.gov While all three mechanisms can occur, the predominant pathway often depends on the solvent and the specific structure of the antioxidant. nih.govmdpi.com
Role of the 3,4-Dihydroxyphenyl Moiety in Redox Cycling and Antioxidant Efficacy
The 3,4-dihydroxyphenyl (catechol) moiety is a critical structural feature that significantly contributes to the antioxidant efficacy of this compound. The presence of two adjacent hydroxyl groups on the phenyl ring enhances its ability to participate in redox cycling and stabilize the resulting phenoxyl radical through resonance. nih.gov This structural arrangement allows for the donation of a hydrogen atom or electron, leading to the formation of a relatively stable semiquinone radical, which can then be further oxidized to a quinone. This capacity for facile oxidation underlies its potent antioxidant activity. mdpi.com The direct correlation between the number of phenolic hydroxyl groups and radical scavenging ability has been well-established, with catechol-containing compounds consistently demonstrating high antioxidant capacity. mdpi.comnih.gov
In Vitro Assays for Oxidative Stress Mitigation (e.g., DPPH, ABTS, Chemiluminescence)
A variety of in vitro assays are employed to evaluate the antioxidant potential of compounds like this compound. These assays measure the compound's ability to scavenge different types of free radicals.
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used spectrophotometric method. mdpi.commedcraveonline.com DPPH is a stable free radical that, upon accepting a hydrogen atom or an electron from an antioxidant, is converted to a non-radical form, resulting in a color change from purple to yellow, which is measured by a decrease in absorbance. medcraveonline.comresearchgate.net
The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another common method. researchgate.netnih.gov The ABTS radical cation is generated by the oxidation of ABTS. In the presence of an antioxidant, the radical is reduced, causing a decolorization that is monitored spectrophotometrically. researchgate.net This assay is applicable to both hydrophilic and lipophilic antioxidants. digitellinc.com
Chemiluminescence assays measure the light emitted from a chemical reaction. In the context of antioxidant studies, the reduction in light intensity in the presence of an antioxidant compound indicates its ability to scavenge the reactive species that generate the chemiluminescence.
The table below summarizes typical data obtained from such assays for compounds containing the 3,4-dihydroxyphenyl moiety, demonstrating their potent antioxidant activity.
| Assay | Compound Type | IC50 / Activity | Reference Compound |
| DPPH | Dihydroxyphenyl derivative | Potent scavenging activity | Vitamin C, Trolox |
| ABTS | Dihydroxyphenyl derivative | High TEAC values | Trolox |
Protection of Biomolecules from Oxidative Damage (e.g., DNA, Lipids in vitro)
The antioxidant activity of this compound extends to the protection of essential biomolecules from oxidative damage. The 3,4-dihydroxyphenylalanine (DOPA) structure, which is related to the dihydroxyphenyl moiety, has been shown to mediate oxidative DNA damage under certain conditions, but the parent catechol structure is generally protective. nih.gov Compounds containing a 3',4'-dihydroxy structure have been demonstrated to prevent DNA damage and lipid peroxidation. nih.gov
Oxidative stress can lead to damage of DNA, resulting in mutations and potentially carcinogenesis. researchgate.net Antioxidants can mitigate this by scavenging the free radicals responsible for this damage. researchgate.netresearchgate.net Similarly, lipid peroxidation, a chain reaction of oxidative degradation of lipids, can be inhibited by antioxidants that break the radical chain reaction. nih.gov The ability of compounds with a catechol moiety to protect DNA and lipids from oxidative damage in vitro is a key indicator of their potential therapeutic benefits. nih.govresearchgate.net
Enzyme Inhibition Profiling and Mechanisms
Beyond direct antioxidant effects, this compound and related structures can exert biological effects through the inhibition of specific enzymes involved in disease pathology.
In Vitro Anticancer Mechanism Investigations
Modulation of Key Oncogenic Signaling Pathways
The pyrimidine (B1678525) scaffold is a cornerstone in the development of therapeutic agents targeting cancer. Derivatives have been shown to modulate key oncogenic signaling pathways, primarily by inhibiting enzymes crucial for cancer cell proliferation and survival. Although direct studies on this compound are limited, research on related pyrazolopyrimidinones demonstrates a potent ability to inhibit cyclin-dependent kinases (CDKs). nih.gov
One study identified a series of 1-aryl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-ones that inhibit the CDK4/cyclin D1 complex with IC₅₀ values in the low micromolar range. nih.gov The proposed mechanism involves the inhibitor occupying the ATP-binding site of the kinase, a mode of action supported by X-ray diffraction studies of a similar derivative bound to CDK2. nih.gov This inhibition of CDKs is critical as these enzymes regulate the cell cycle, and their dysregulation is a hallmark of many cancers. Further modifications to the pyrazolopyrimidinone (B8486647) structure led to compounds that were equipotent inhibitors of both CDK4 and CDK2, demonstrating antiproliferative effects in various cancer cell lines. nih.gov
Additionally, studies on 3,4-dihydropyrimidin-2(1H)-one (DHPM) derivatives have shown that structural modifications, such as the introduction of an aryl chain, contribute to anti-proliferative potency against human malignant glioma and cervical cancer cell lines. mdpi.comnih.gov Similarly, thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives containing a bis(3,4-dihydroxyphenyl) moiety—structurally related to the subject compound—displayed potent inhibitory activities against human colorectal adenocarcinoma (HT-29) and liver adenocarcinoma (HepG2) cell lines, with IC₅₀ values superior to the control drug doxorubicin. nih.gov These findings collectively suggest that the this compound scaffold has a strong potential to interfere with oncogenic signaling, likely through kinase inhibition.
Table 1: In Vitro Anticancer Activity of Analogous Pyrimidinone Derivatives
| Compound Class | Specific Example/Derivative | Target Pathway/Enzyme | Observed Effect | Cancer Cell Line(s) |
|---|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidin-4-one | 1-Aryl-4,5-dihydro derivatives | Cyclin-Dependent Kinase 4 (CDK4), CDK2 | Inhibition of kinase-mediated phosphorylation; Antiproliferative effects. nih.gov | HCT116 (Colon) |
| 3,4-Dihydropyrimidin-2(1H)-one (DHPM) | Derivatives with N1-alkylation | General Proliferation | In vitro cytotoxicity and anti-proliferative activity. mdpi.comnih.gov | U87, U251 (Glioma); HeLa (Cervical); A549 (Lung) |
| Thiazolo[3,2-a]pyrimidin-3(2H)-one | 6-acetyl-2,2-bis(3,4-dihydroxyphenyl) derivatives | General Proliferation | Potent inhibition of cell growth with IC₅₀ values from 9.8–35.9 µM. nih.gov | HT-29 (Colorectal), HepG2 (Liver) |
In Vitro Antimicrobial Mechanism Studies
The pyrimidine ring is a common feature in compounds exhibiting a broad spectrum of antimicrobial activities. Mechanistic studies on various derivatives provide a framework for understanding the potential antimicrobial actions of this compound.
Pyrimidinone derivatives have demonstrated notable antibacterial efficacy. Studies on 3,4-dihydropyrimidin-2-(1H)-ones (DHPMs) have confirmed their activity against various bacterial species. mdpi.com While a clear structure-activity relationship is still under investigation, certain DHPMs show significant zones of inhibition against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. mdpi.com
The mechanism of action for related heterocyclic compounds often involves disruption of the bacterial cell membrane. For example, the naphthoquinone derivative 5,8-dihydroxy-1,4-naphthoquinone, which shares a dihydroxy-aromatic feature, was shown to disrupt the membrane permeability of S. aureus by over 90%. nih.govresearchgate.net This disruption leads to leakage of intracellular components and a reduction in respiratory activity. nih.govresearchgate.net It is plausible that this compound could exert a similar effect, where the dihydroxyphenyl group facilitates interaction with and damage to the bacterial membrane. Other pyrimidine derivatives have also shown broad-spectrum activity against S. aureus, Bacillus subtilis, and E. coli. nih.gov
Numerous pyrimidine derivatives have been synthesized and evaluated for their in vitro antifungal properties against a wide range of phytopathogenic fungi. nih.govresearchgate.net These studies indicate that the pyrimidine skeleton is a promising scaffold for developing novel fungicides. For instance, certain synthesized pyrimidine derivatives showed potent fungicidal activity against Sclerotinia sclerotiorum, with some compounds achieving 100% inhibition at a concentration of 50 mg/L. nih.gov
The precise modes of action are varied, but a common target for antifungal agents is the fungal cell membrane and the biosynthesis of its components, such as ergosterol (B1671047). mdpi.com Molecular docking studies of pyrazole-oxazole hybrid molecules, which are structurally related, suggest that they can bind effectively to the active site of the CYP51 enzyme (lanosterol 14α-demethylase). mdpi.com This enzyme is critical for ergosterol biosynthesis, and its inhibition disrupts membrane integrity, leading to fungal cell death. Given these precedents, this compound may act by interfering with fungal membrane synthesis or function.
Table 2: In Vitro Antimicrobial Activity of Analogous Pyrimidine Derivatives
| Compound Class | Target Organism(s) | Observed Effect / Potential Mechanism |
|---|---|---|
| 3,4-Dihydropyrimidin-2-(1H)-ones | E. coli, S. aureus | Antibacterial efficacy demonstrated by zone of inhibition tests. mdpi.com |
| Pyrazolo[3,4-d]pyrimidin-4(5H)-ones | Botrytis cinerea, Sclerotinia sclerotiorum | High antifungal activity, with some derivatives showing 100% inhibition at 50 mg/L. nih.gov |
| General Pyrimidine Derivatives | Various phytopathogenic fungi | Broad-spectrum fungicidal activities. nih.govresearchgate.net |
| Pyrazolo-dihydrooxazoles | Candida spp. | Inhibition of ergosterol synthesis via binding to the CYP51 enzyme. mdpi.com |
The de novo pyrimidine biosynthesis pathway is essential for the replication of many viruses, making it an attractive target for antiviral agents. nih.govcurie.fr Inhibitors of this pathway have been shown to possess potent, broad-spectrum antiviral activity against both DNA and RNA viruses. nih.gov A key enzyme in this pathway is dihydroorotate (B8406146) dehydrogenase (DHODH). rupress.org The mechanism of some antiviral pyrimidine analogues involves the inhibition of DHODH, which leads to a reduction in pyrimidine levels, thereby limiting viral replication. rupress.org
Furthermore, pyrimidine deprivation has been shown to amplify the production of type I and type III interferons, boosting the innate immune response against viral infections. nih.govcurie.fr Other pyrimidine derivatives, specifically dihydroxypyrimidines, have been reported to directly inhibit viral enzymes like the hepatitis C virus RNA polymerase. dntb.gov.ua These findings suggest that this compound could potentially act as an antiviral agent through one or more of these mechanisms: inhibiting host enzymes essential for viral replication or directly inhibiting viral proteins.
In Vitro Anti-inflammatory Mechanistic Studies
The pyrimidine scaffold is also prevalent in compounds designed to modulate inflammatory responses. In vitro studies on cellular models have shown that pyrimidine derivatives can effectively inhibit the production of key inflammatory mediators. For example, a study on 6-dimethylamino 1H-pyrazolo[3,4-d]pyrimidines demonstrated that several derivatives are potent inhibitors of prostaglandin (B15479496) E₂ (PGE₂) generation in murine macrophages. nih.gov This effect was attributed to the direct inhibition of cyclooxygenase-2 (COX-2) activity without affecting the expression of the enzyme. nih.gov
Table 3: In Vitro Anti-inflammatory Mechanisms of Analogous Structures
| Compound Class / Analogue | Cellular Model | Target Pathway / Mediator | Observed Mechanistic Effect |
|---|---|---|---|
| Pyrazolo[3,4-d]pyrimidines | Murine Macrophages | Prostaglandin E₂ (PGE₂), COX-2 | Potent inhibition of PGE₂ generation via direct inhibition of COX-2 activity. nih.gov |
| Spiropyrimido[4,5-d]pyrimidines | Enzyme Assay | Lipoxygenase | Potent inhibitory activity against the lipoxygenase enzyme. researchgate.net |
| Curcuminoid Analogue (with 3,4-dihydroxyphenyl group) | In vivo models (inferred cellular action) | Prostaglandins, Histamine, Serotonin | Inhibition of the synthesis or release of various inflammatory mediators. nih.gov |
| General Pyrimidine Derivatives | Red Blood Cells | Membrane Stabilization | Anti-hemolytic activity, indicating protection of cell membranes from lysis. nih.gov |
Future Research Directions and Emerging Applications for 5 3,4 Dihydroxyphenyl Pyrimidin 4 1h One
Exploration of Novel Synthetic Methodologies for Enhanced Efficiency
The future development of 5-(3,4-Dihydroxyphenyl)pyrimidin-4(1H)-one and its analogs is intrinsically linked to the advancement of synthetic chemistry. The pursuit of novel synthetic methodologies is driven by the need for greater efficiency, higher yields, and adherence to the principles of green chemistry.
Traditional methods for synthesizing pyrimidinone cores often involve multi-step processes. However, modern organic synthesis is increasingly focused on one-pot multicomponent reactions, such as the Biginelli reaction, which allows for the construction of complex molecules like 3,4-dihydropyrimidin-2(1H)-ones from simple precursors in a single step. orientjchem.orgmdpi.com Future research will likely focus on adapting and optimizing these reactions for the specific synthesis of this compound. This includes the exploration of novel and reusable catalysts, such as acidic nanocatalysts, to improve reaction times and yields under solvent-free or environmentally benign conditions. rsc.org The development of efficient, high-yield, and environmentally friendly routes is crucial for the sustainable production of these compounds for further research and potential commercialization. orientjchem.org
| Synthetic Strategy | Advantages | Research Focus |
| One-Pot Multicomponent Reactions | Increased efficiency, reduced waste, simplified purification | Adapting reactions like the Biginelli condensation for the target scaffold. |
| Novel Catalysis | Higher yields, shorter reaction times, reusability | Development of nanocatalysts and other efficient catalytic systems. |
| Green Chemistry Approaches | Environmental sustainability, reduced cost | Implementation of solvent-free reaction conditions. orientjchem.orgrsc.org |
| Microwave-Assisted Synthesis | Rapid reaction rates, improved yields | Application to accelerate key cyclization or condensation steps. nih.gov |
Discovery of Untapped Biological Targets and Disease Indications
While the pyrimidine (B1678525) scaffold is a well-established pharmacophore, the specific biological targets for this compound are not fully elucidated. Future research will be pivotal in screening this compound against a wide array of biological targets to uncover new therapeutic applications. The 3,4-dihydroxyphenyl moiety, also known as a catechol group, is a structural feature present in compounds that interact with a variety of biological systems.
Drawing inspiration from structurally similar pyrimidine and pyrimidinone derivatives, several promising avenues for investigation emerge. Research has shown that various pyrimidine-based molecules exhibit potent inhibitory activity against a range of protein kinases, which are often dysregulated in cancer. nih.gov Potential targets could include:
Receptor Tyrosine Kinases (RTKs): Such as the Epidermal Growth Factor Receptor (EGFR), where mutations are common in various cancers. tandfonline.comnih.gov Both wild-type and mutant forms of EGFR represent key targets. nih.gov
Cyclin-Dependent Kinases (CDKs): Specifically CDK4/6, which are crucial for cell cycle progression and are validated targets in breast cancer. nih.gov
Other Kinases and Enzymes: Compounds with a 2-(3,4-dihydroxyphenyl)-thienopyrimidinone scaffold have been identified as allosteric inhibitors of RNase H. unica.it Additionally, targets like Signal Transducer and Activator of Transcription 3 (STAT3) and Dihydrofolate Reductase (DHFR) have been successfully inhibited by other pyrimidine derivatives. longdom.orgsifisheriessciences.com
The exploration of these targets could lead to the development of this compound as a lead compound for various diseases.
| Potential Biological Target | Associated Disease Indication(s) | Rationale based on Similar Scaffolds |
| EGFR (wild-type and mutant) | Non-small cell lung cancer, other solid tumors | Pyrimidine derivatives are known EGFR inhibitors. tandfonline.comnih.gov |
| CDK4/6 | Breast Cancer | Pyrido[2,3-d]pyrimidine derivatives show robust inhibitory activity. nih.gov |
| STAT3 | Cancer, Inflammation | Pyrimidinetriones have been identified as novel STAT3 inhibitors. longdom.org |
| HER2 | Breast Cancer | Pyrimidinones have been screened as potential HER2 inhibitors. ijpsjournal.com |
| DHFR | Bacterial Infections, Cancer | Pyrimidine derivatives can act as potent antimicrobial and anticancer agents via DHFR inhibition. sifisheriessciences.com |
| RNase H | Viral Infections (e.g., HIV) | A structurally related thienopyrimidinone showed allosteric inhibition. unica.it |
Advanced In Vitro Model Development for Efficacy and Mechanistic Studies
To bridge the gap between preclinical findings and clinical outcomes, there is a critical need to move beyond traditional two-dimensional (2D) cell cultures. mdpi.com Future efficacy and mechanistic studies of this compound will heavily rely on advanced three-dimensional (3D) in vitro models that more accurately replicate human physiology. nih.govnih.gov
These advanced models include:
Multicellular Spheroids: These 3D cell aggregates mimic the microenvironment and cell-cell interactions of a small tumor, making them ideal for initial anti-cancer drug screening. mdpi.comnih.gov
Organoids: Derived from stem cells, organoids self-organize into structures that resemble miniature organs, offering a highly relevant model for studying tissue-specific drug responses. researchgate.net
Organ-on-a-Chip (OoC) Technology: These microfluidic devices are lined with living human cells and can simulate the activities, mechanics, and physiological responses of entire organs and even integrated organ systems. nih.govnih.govyoutube.com OoC models can recreate dynamic environments, including blood flow and mechanical forces, providing a more accurate platform for assessing drug efficacy and metabolism. youtube.comresearchgate.net
The use of these biomimetic systems will enable a more precise evaluation of the compound's performance and provide deeper insights into its mechanism of action before advancing to in vivo studies. nih.gov
| Model Type | Key Features | Application for the Compound |
| 2D Monolayer Culture | Simple, high-throughput | Basic cytotoxicity and initial screening. |
| Multicellular Spheroids | 3D cell-cell/cell-matrix interactions, nutrient/oxygen gradients | More realistic anti-cancer efficacy testing. mdpi.com |
| Organoids | Self-organizing, tissue-specific architecture from stem cells | Studying efficacy in a context that mimics a specific human organ. researchgate.net |
| Organ-on-a-Chip (OoC) | Microfluidic, simulates organ-level physiology, fluid flow | Advanced efficacy, metabolism, and multi-organ toxicity studies. nih.govnih.gov |
Integrated Computational-Experimental Drug Discovery Paradigms
The synergy between computational and experimental approaches has become a cornerstone of modern drug discovery, significantly accelerating the identification and optimization of new therapeutic agents. mdpi.comua.esnih.gov For this compound, an integrated paradigm will be essential for efficiently exploring its therapeutic potential.
This approach involves a cyclical and collaborative process:
In Silico Screening and Design: Computational tools are first used to predict the compound's properties. Molecular docking can simulate how the molecule binds to potential biological targets, helping to prioritize experimental testing. nih.govresearchgate.net Quantitative Structure-Activity Relationship (3D-QSAR) models can be developed to predict the activity of new derivatives, guiding the synthesis of more potent compounds. longdom.orgresearchgate.net
Chemical Synthesis and In Vitro Testing: The most promising candidates identified computationally are then synthesized. longdom.org These compounds undergo experimental validation through biological assays to determine their actual activity and efficacy.
Iterative Optimization: The experimental data is then used to refine the computational models, leading to more accurate predictions in the next cycle of design and synthesis. longdom.org This iterative process enhances the efficiency of lead optimization. nih.gov
Such integrated strategies allow researchers to navigate the vast chemical space of possible derivatives more effectively, saving time and resources while increasing the probability of discovering a successful drug candidate. ua.es
| Computational Technique | Purpose in Drug Discovery |
| Molecular Docking | Predicts the binding mode and affinity of a molecule to a protein target. nih.govijpsjournal.com |
| 3D-QSAR | Relates the 3D properties of molecules to their biological activity to guide design. longdom.org |
| Pharmacophore Mapping | Identifies the essential 3D arrangement of functional groups required for biological activity. longdom.org |
| Molecular Dynamics (MD) Simulations | Simulates the movement of the molecule and its target protein over time to assess binding stability. researchgate.net |
| In Silico ADME Prediction | Predicts the Absorption, Distribution, Metabolism, and Excretion properties of a compound. nih.govsifisheriessciences.com |
Development of Prodrug Strategies for Optimized Biological Activity
A significant hurdle in drug development is overcoming poor pharmacokinetic profiles, such as low solubility or rapid metabolism, which can limit a compound's bioavailability and therapeutic effect. nih.gov Prodrug strategies offer a powerful solution by masking certain functional groups of an active drug to improve its properties. irjmets.com The prodrug is designed to be inactive and is converted into the active parent drug within the body, either chemically or enzymatically. baranlab.org
The 5-(3,4-dihydroxyphenyl) moiety of the target compound contains a catechol group, which is known to be susceptible to rapid metabolism, particularly through methylation or glucuronidation. This can lead to poor oral bioavailability. Future research should focus on developing prodrugs of this compound by modifying one or both of the catechol's hydroxyl groups.
Potential prodrug approaches include:
Esterification: Converting the hydroxyl groups into esters can increase lipophilicity, potentially enhancing membrane permeability and oral absorption. These esters can then be cleaved by endogenous esterase enzymes to release the active drug.
Phosphorylation: Adding a phosphate (B84403) group can dramatically increase aqueous solubility, making the compound suitable for intravenous administration. acs.org Endogenous phosphatases can then cleave the phosphate to regenerate the parent molecule.
By improving properties like solubility and metabolic stability, a well-designed prodrug could significantly enhance the therapeutic potential of this compound. nih.govnih.gov
| Prodrug Strategy | Promoieties | Advantage(s) |
| Increase Lipophilicity | Esters, Carbonates | Improved passive absorption and membrane permeability. baranlab.org |
| Increase Aqueous Solubility | Phosphates, Amino acid conjugates, Succinates | Enhanced solubility for improved dissolution or for intravenous formulations. acs.org |
| Site-Targeted Delivery | Enzyme-specific cleavable linkers | Targeting specific tissues or cells to increase efficacy and reduce systemic toxicity. baranlab.org |
| Sustained Release | Slowly hydrolyzing promoieties | Prolonging the duration of action of the drug. |
Q & A
Q. Q1: What are the standard synthetic routes for 5-(3,4-Dihydroxyphenyl)pyrimidin-4(1H)-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is typically synthesized via cyclocondensation or multicomponent reactions. A common approach involves reacting substituted pyrimidine precursors with catechol derivatives under acidic or basic conditions. For example, describes the use of concentrated HCl in DMF for cyclization, achieving moderate yields (50–60%) . Optimization of solvent (e.g., DMF vs. dioxane) and temperature (reflux vs. room temperature) significantly impacts purity, as side reactions like over-oxidation of the dihydroxyphenyl group may occur. TLC monitoring and recrystallization in cold NH₄OH are recommended for purification .
Q. Q2: Which spectroscopic techniques are essential for characterizing this compound, and what key data should researchers prioritize?
Methodological Answer: 1H/13C NMR and HRMS are critical. Key NMR signals include:
- Aromatic protons : Peaks at δ 6.8–7.5 ppm (dihydroxyphenyl group) and δ 8.0–8.5 ppm (pyrimidine ring protons) .
- Hydroxyl groups : Broad signals near δ 9.5–10.5 ppm, confirmed by deuterium exchange .
HRMS should match the exact mass (e.g., 179.0252 for fragments) to confirm molecular formula . For crystalline derivatives, single-crystal X-ray diffraction (as in ) resolves tautomeric ambiguities in the pyrimidinone ring .
Q. Q3: What in vitro assays are suitable for preliminary evaluation of its bioactivity?
Methodological Answer:
- Antimicrobial activity : Use agar dilution (MIC determination) against Gram-positive/negative bacteria () .
- Cytotoxicity : MTT or Mosmann’s colorimetric assay () with IC50 calculations against cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) with ATP-competitive binding studies .
Advanced Research Questions
Q. Q4: How can researchers resolve contradictions in reported bioactivity data across studies (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer: Contradictions often arise from variations in assay conditions or compound stability. Strategies include:
- Comparative dose-response curves : Test the compound under identical conditions (e.g., pH, serum concentration) .
- Metabolite profiling : LC-MS to identify degradation products (e.g., oxidation of catechol to quinone) that may alter bioactivity .
- Structural analogs : Synthesize derivatives (e.g., methyl-protected dihydroxyphenyl groups) to isolate mechanisms .
Q. Q5: What computational methods aid in predicting its pharmacokinetic properties and target binding?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., CDK2) or oxidoreductases .
- ADMET prediction : SwissADME or pkCSM to assess logP (ideally <3), BBB permeability, and CYP450 inhibition .
- MD simulations : GROMACS for stability analysis of ligand-receptor complexes over 100 ns .
Q. Q6: How can reaction scalability be improved without compromising stereochemical integrity?
Methodological Answer:
- Catalyst screening : Use p-toluenesulfonic acid () or Lewis acids (e.g., ZnCl2) to enhance regioselectivity .
- Flow chemistry : Continuous-flow reactors reduce side reactions by controlling residence time and temperature .
- In situ monitoring : ReactIR tracks intermediate formation (e.g., enaminones) to optimize reaction quenching .
Contradictions and Validation Strategies
- Antimicrobial vs. Cytotoxic Effects : reports antimicrobial activity, while (excluded) claims anticancer potential. Validate via parallel testing in bacterial vs. mammalian cell models under standardized conditions .
- Tautomerism in Pyrimidinone Ring : X-ray crystallography () confirms 1H-keto tautomer dominance, but solution NMR may show equilibrium. Use DMSO-d6 to stabilize tautomers for accurate analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
